molecular formula C29H43Cl2N3 B15077204 4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline CAS No. 199735-63-2

4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline

Cat. No.: B15077204
CAS No.: 199735-63-2
M. Wt: 504.6 g/mol
InChI Key: YHXUIWYQSURHAA-UHFFFAOYSA-N
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Description

4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline is an organic compound characterized by the presence of a diazenyl group (-N=N-) linked to a dichlorophenyl ring and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline typically involves the diazotization of 2,5-dichloroaniline followed by coupling with N-hexadecyl-N-methylaniline. The reaction conditions often include acidic media and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.

    Substitution: The dichlorophenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Azo compounds with varying degrees of oxidation.

    Reduction: Primary and secondary amines.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a biological stain and in the study of cell structures.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of pigments, dyes, and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline involves its interaction with cellular components. The diazenyl group can form reactive intermediates that interact with nucleophilic sites in biological molecules, leading to various biological effects. The molecular targets may include enzymes, DNA, and cellular membranes, affecting cellular processes and viability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline
  • 4-[(2,5-dichlorophenyl)diazenyl]-N,N-diethyl-2,3-dimethylaniline
  • 4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-phenyl-2-naphthamide

Uniqueness

4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline is unique due to its specific combination of a diazenyl group with a dichlorophenyl ring and an aniline derivative. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

199735-63-2

Molecular Formula

C29H43Cl2N3

Molecular Weight

504.6 g/mol

IUPAC Name

4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline

InChI

InChI=1S/C29H43Cl2N3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-34(2)27-20-18-26(19-21-27)32-33-29-24-25(30)17-22-28(29)31/h17-22,24H,3-16,23H2,1-2H3

InChI Key

YHXUIWYQSURHAA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN(C)C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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